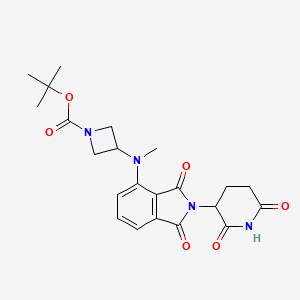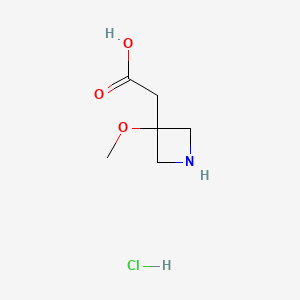
2-(3-Methoxyazetidin-3-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyazetidin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used as a building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyazetidin-3-yl)acetic acid hydrochloride typically involves the reaction of 3-methoxyazetidine with acetic acid under acidic conditions to form the hydrochloride salt . The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated by crystallization or precipitation .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyazetidin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or amines (e.g., methylamine) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(3-Hydroxyazetidin-3-yl)acetic acid hydrochloride.
Reduction: Formation of 2-(3-Methoxyazetidin-3-yl)ethanol hydrochloride.
Substitution: Formation of 2-(3-Haloazetidin-3-yl)acetic acid hydrochloride or 2-(3-Aminoazetidin-3-yl)acetic acid hydrochloride.
Scientific Research Applications
2-(3-Methoxyazetidin-3-yl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3-Methoxyazetidine hydrochloride: A closely related compound with similar structural features.
2-(3-Hydroxyazetidin-3-yl)acetic acid hydrochloride: An oxidation product of the compound.
2-(3-Aminoazetidin-3-yl)acetic acid hydrochloride: A substitution product of the compound.
Uniqueness
2-(3-Methoxyazetidin-3-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Its methoxy group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H12ClNO3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
2-(3-methoxyazetidin-3-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(2-5(8)9)3-7-4-6;/h7H,2-4H2,1H3,(H,8,9);1H |
InChI Key |
VEWIMFYRKKEJSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CNC1)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


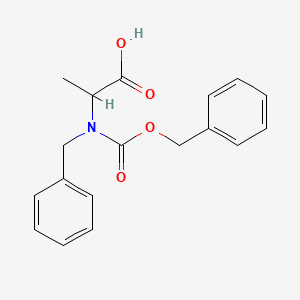
![3-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13484833.png)
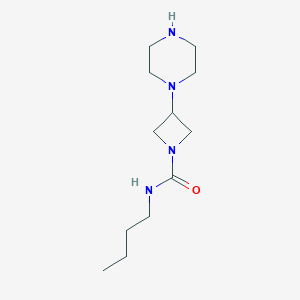
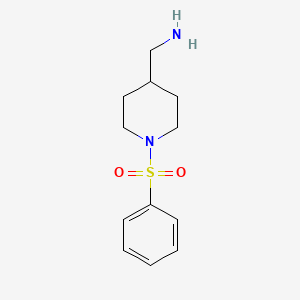

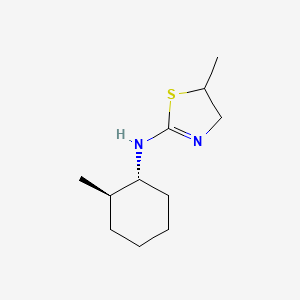

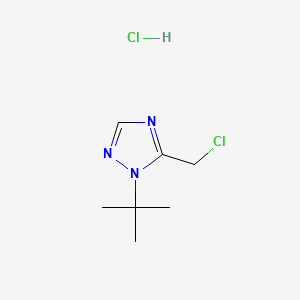
![Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B13484888.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B13484895.png)
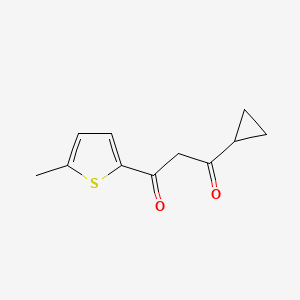
![(1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B13484907.png)
